3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-15-19(13-21-25(26-15)33-24(28-21)16-8-5-4-6-9-16)27-23(31)22-14-20(29-30(22)2)17-10-7-11-18(12-17)32-3/h4-14H,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHPEJKFVAMDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole class, characterized by its unique structural features, including a pyrazole ring, a carboxamide group, and multiple aromatic systems. Its molecular formula is with a molecular weight of approximately 394.44 g/mol . This compound has garnered attention due to its diverse biological activities, which are explored in various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving various electrophiles or nucleophiles. The presence of functional groups such as methoxy and carboxamide suggests potential for hydrogen bonding, influencing its reactivity in biological systems .
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.44 g/mol |
| Functional Groups | Pyrazole, Carboxamide, Methoxy |
| Chemical Structure | Complex with multiple aromatic systems |
Biological Activity
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific biological activity of 3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide has been investigated in several studies:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Mechanistic studies revealed that it affects cell cycle regulation and promotes cell death pathways .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo. It appears to modulate cytokine production and inhibit inflammatory pathways .
- Analgesic Effects : Animal models have demonstrated that this compound can reduce pain responses, indicating its potential as an analgesic agent .
Case Studies
Several case studies have documented the pharmacological effects of this compound:
- Case Study 1 : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability compared to control groups. The IC50 values were calculated to be around 15 μM for certain cancer types .
- Case Study 2 : An animal model study assessed the anti-inflammatory effects by measuring paw edema induced by carrageenan. The compound significantly reduced edema at doses of 10 mg/kg compared to untreated controls .
The biological activities of 3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It could alter the expression levels of genes associated with apoptosis and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and structurally related pyrazole derivatives:
Key Observations:
Heterocyclic Core Differences: The target compound’s oxazolo[5,4-b]pyridine moiety distinguishes it from isoxazolo[5,4-b]pyridine () and pyrano-pyrazole systems (). The oxazole ring’s oxygen atom may enhance hydrogen-bonding capacity compared to sulfur-containing analogs (e.g., thiadiazine in ) .
Substituent Effects: Methoxy vs. Trifluoromethyl Groups: Compounds like ’s derivative exhibit higher lipophilicity and metabolic resistance due to the CF₃ group, which is absent in the target compound .
Biological Activity Trends :
- Pyrazole-carboxamides with chloropyridyl or ethoxyphenyl substituents () show antitumor and anticoagulant activities, suggesting that the target compound’s methoxy and oxazolo groups may similarly target kinase or protease enzymes .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
